

# Tenilapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: Tenilapine

Cat. No.: B1623423

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## Abstract

**Tenilapine** is an atypical antipsychotic agent characterized by a unique tricyclic structure, identified as (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile. This document provides an in-depth exploration of its chemical architecture and a proposed synthetic pathway, compiled from analogous chemical syntheses in the absence of a publicly available, step-by-step protocol. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, offering detailed methodologies for key reaction types and a structured presentation of its chemical and physical properties.

## Chemical Structure and Properties

**Tenilapine** is a complex heterocyclic molecule with the molecular formula  $C_{17}H_{16}N_4S_2$  and a molar mass of  $340.46 \text{ g}\cdot\text{mol}^{-1}$ [1]. Its structure is defined by a central seven-membered azepine ring fused with two thiophene rings, forming the bisthieno[3,4-b:3',4'-e]azepine core. This core is further functionalized with a 4-methylpiperazinyl group and an exocyclic ylideneacetonitrile moiety.

The key structural identifiers for **Tenilapine** are:

- IUPAC Name: (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile[1]
- CAS Number: 82650-83-7[1]
- Molecular Formula: C<sub>17</sub>H<sub>16</sub>N<sub>4</sub>S<sub>2</sub>[1]
- SMILES: CN1CCN(CC1)C2=NC3=CSC=C3/C(=C/C#N)/C4=CSC=C42[1]

A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	340.47 g/mol	
Monoisotopic Mass	340.08163887 Da	
Molecular Formula	C <sub>17</sub> H <sub>16</sub> N <sub>4</sub> S <sub>2</sub>	
IUPAC Name	(2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.0 <sup>3</sup> ,7]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile	
InChI	InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+	
InChIKey	RVQVUMIXBGFJLZ-SWGQDTFXSA-N	
Canonical SMILES	CN1CCN(CC1)C2=NC3=C(C(=CC#N)C4=C(N2)C=CS4)C=C S3	
CAS Number	82650-83-7	



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## References

- 1. researchgate.net [researchgate.net]
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